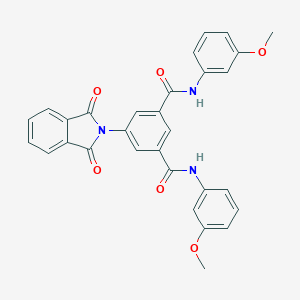
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide, also known as CUDC-907, is a novel small molecule inhibitor that targets both histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K) pathways. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mechanism of Action
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide targets both HDAC and PI3K pathways, which are known to play critical roles in cancer development and progression. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. PI3Ks are signaling enzymes that regulate cell growth, survival, and metabolism.
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide inhibits HDACs and PI3Ks by binding to their active sites, leading to the accumulation of acetylated histones and the inhibition of PI3K/AKT/mTOR signaling pathway. This dual inhibition of HDACs and PI3Ks results in the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Biochemical and Physiological Effects:
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide induces the accumulation of acetylated histones, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide also inhibits the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cell growth and survival. In vivo studies have shown that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide induces tumor regression and prolongs survival in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide is its dual inhibition of HDACs and PI3Ks, which makes it a potent anticancer agent. 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has also been shown to enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy.
However, one of the limitations of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide is its potential toxicity, as it can cause gastrointestinal and hematologic adverse effects. This toxicity can limit its clinical application and requires further investigation.
Future Directions
There are several future directions for the development of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide as a potential therapeutic agent. One direction is to optimize the dosing and administration of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide to minimize its toxicity and maximize its efficacy.
Another direction is to investigate the potential of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies.
Furthermore, the development of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide analogs with improved pharmacokinetic properties and selectivity for specific cancer types could also be a future direction for the optimization of this compound.
Synthesis Methods
The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide involves a series of chemical reactions, starting with the preparation of 3-methoxybenzaldehyde and 2-nitrobenzaldehyde. These two compounds are then reacted with phthalic anhydride in the presence of catalytic amounts of sulfuric acid to form the intermediate 5-(3-methoxyphenyl)-1,3-dioxoisoindoline-2-carboxylic acid.
The next step involves the reaction of the intermediate with 4-aminobenzonitrile in the presence of acetic anhydride to form the final product, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide. The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been optimized to yield high purity and high potency of the compound.
Scientific Research Applications
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been extensively studied in preclinical models of cancer, including breast cancer, lymphoma, and multiple myeloma. In vitro studies have shown that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In vivo studies have demonstrated that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has potent antitumor activity in various mouse models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and bortezomib.
properties
Product Name |
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide |
|---|---|
Molecular Formula |
C30H23N3O6 |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H23N3O6/c1-38-23-9-5-7-20(16-23)31-27(34)18-13-19(28(35)32-21-8-6-10-24(17-21)39-2)15-22(14-18)33-29(36)25-11-3-4-12-26(25)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
CBQYUTQMRRKYJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=CC=C5)OC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide](/img/structure/B303003.png)
![N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303004.png)
![N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303005.png)

![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303010.png)
![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303011.png)
![N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B303012.png)


![methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B303019.png)


